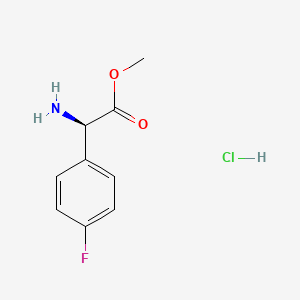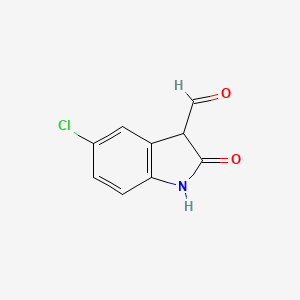
5-氯-2-氧代吲哚-3-甲醛
描述
5-Chloro-2-oxoindoline-3-carbaldehyde is a biochemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-oxoindoline-3-carbaldehyde consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . The compound’s structure is further characterized by the presence of a chlorine atom, two oxygen atoms, and a nitrogen atom .科学研究应用
合成和化学性质
- 5-氯-2-氧代吲哚-3-甲醛已被用于合成各种杂环系统,展示了它在有机化学中的多功能性。它作为合成融合或二元杂环系统的前体,在新化合物的开发中发挥着重要作用,突显了其在潜在生物活性化合物开发中的重要性 (Hamama et al., 2018)。
- 该化合物还参与导致三环系统形成的反应,展示了它在创建复杂分子结构方面的实用性。这突显了它在合成化学领域的重要性,它有助于扩大分子多样性 (Suzdalev et al., 2011)。
有机化学中的应用
- 在有机化学领域,5-氯-2-氧代吲哚-3-甲醛在Sonogashira型反应中发挥着至关重要的作用。这些反应对于创建吡唑并[4,3-c]吡啶具有重要意义,表明该化合物对于合成新型有机结构的贡献 (Vilkauskaitė等,2011)。
- 它还用于制备席夫碱,这在有机合成中至关重要,并且具有从除草剂到抗病毒剂等应用。这凸显了该化合物在创建具有生物活性分子和在制药研究中的潜力中的作用 (Gangadasu et al., 2002)。
作用机制
It’s possible that this compound is still under investigation, or it may be used as a building block in the synthesis of more complex molecules. For instance, indole derivatives, which include compounds like 5-Chloro-2-oxoindoline-3-carbaldehyde, are prevalent in many natural products and drugs, and play a significant role in cell biology . They have been applied as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
生化分析
Biochemical Properties
5-Chloro-2-oxoindoline-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition. This inhibition can be crucial in studying the function of specific enzymes and in the development of enzyme inhibitors as potential therapeutic agents .
Cellular Effects
The effects of 5-Chloro-2-oxoindoline-3-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Chloro-2-oxoindoline-3-carbaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. This binding often results in enzyme inhibition, which can lead to changes in cellular processes. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, thereby influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-oxoindoline-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, with prolonged exposure leading to sustained enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-oxoindoline-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effect without causing toxicity .
Metabolic Pathways
5-Chloro-2-oxoindoline-3-carbaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in the production of ATP and other metabolites. This inhibition can have downstream effects on other metabolic pathways, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Chloro-2-oxoindoline-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 5-Chloro-2-oxoindoline-3-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, localization to the mitochondria may influence mitochondrial function and energy production .
属性
IUPAC Name |
5-chloro-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNCTFLGZDZZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)

![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
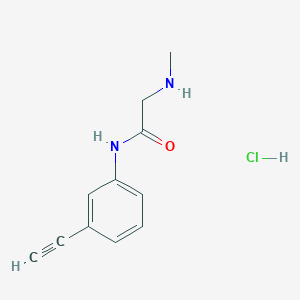
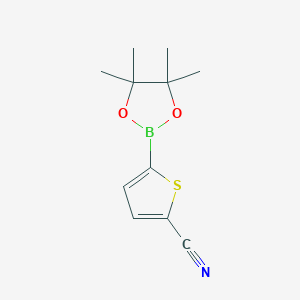
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
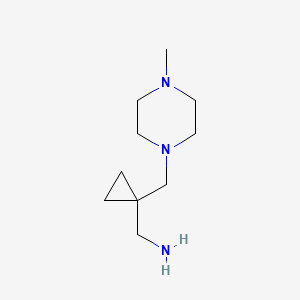

![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)
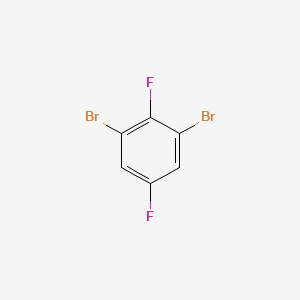
![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)
